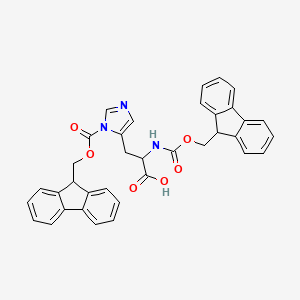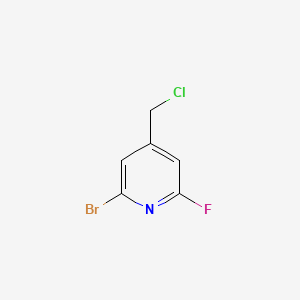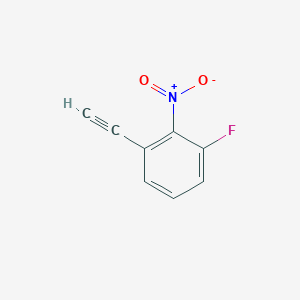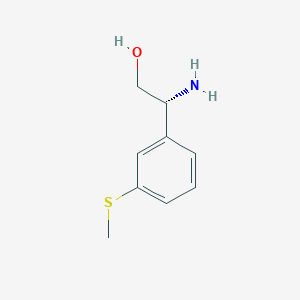
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral compound that features an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol typically involves the asymmetric reduction of a corresponding ketone precursor. One common method is the reduction of 3-(methylthio)acetophenone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, under controlled temperature and pH conditions to ensure the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of whole-cell biocatalysts such as Leifsonia xyli has been reported for the enantioselective reduction of ketones to produce chiral alcohols .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-(methylthio)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(methylthio)acetophenone.
Reduction: Formation of 2-(3-(methylthio)phenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-(methylthio)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The presence of the methylthio group may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-phenylethanol: Lacks the methylthio group, resulting in different chemical and biological properties.
®-2-Amino-2-(4-methylthio)phenyl)ethanol: Similar structure but with the methylthio group in a different position, affecting its reactivity and interactions.
®-2-Amino-2-(3-methoxyphenyl)ethanol: Contains a methoxy group instead of a methylthio group, leading to different electronic and steric effects.
Uniqueness
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chiral building block in organic synthesis.
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clave InChI |
MUFHXIUVJOIJCJ-VIFPVBQESA-N |
SMILES isomérico |
CSC1=CC=CC(=C1)[C@H](CO)N |
SMILES canónico |
CSC1=CC=CC(=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


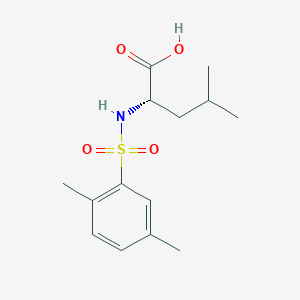
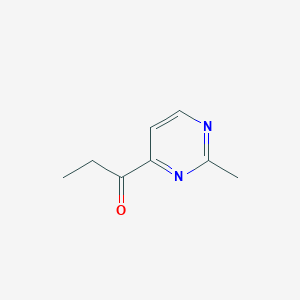
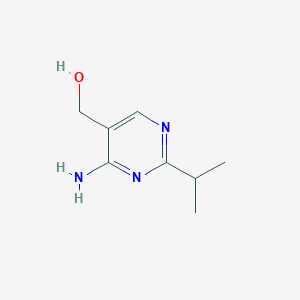
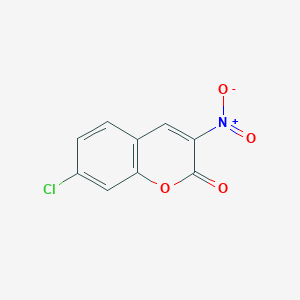
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
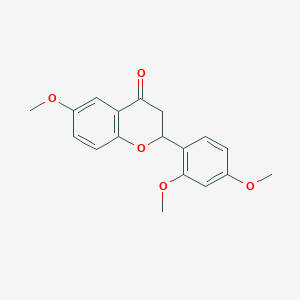
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)


